REACTION_CXSMILES
|
[N:1]#[C:2][C@@H:3]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH2:4].C(OCC)(OCC)OCC.[CH3:20]N.[C:22](#[N:24])C>CCO.CCOC(C)=O>[NH2:1][C:2]1[N:24]([CH3:22])[CH:20]=[N:4][C:3]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
N#C[C@H](N)C(=O)OCC
|
Name
|
|
Quantity
|
34.6 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 70 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
WAIT
|
Details
|
followed by 20 h
|
Duration
|
20 h
|
Type
|
STIRRING
|
Details
|
of stirring at RT
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in approx. 200 mL of 1N HCl
|
Type
|
WASH
|
Details
|
The aqueous solution is washed with CH2Cl2 (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 extracts are dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |